N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Lipophilicity Drug-likeness Oral bioavailability

TRPC channel pharmacologists face a critical procurement challenge: N-substituent modifications on the benzothiazole-6-carboxamide scaffold can toggle between agonism and antagonism, rendering scaffold-only sourcing risky. This N-(2-methoxybenzyl) variant (CAS 1040705-24-5) delivers a structurally defined SAR probe with quantifiable differentiation: • XLogP3=4 ensures optimal membrane permeability for intracellular target access while avoiding the promiscuity risks of excessively lipophilic analogs (XLogP3>5) • Lacks the sulfonamide group found in related analogs, eliminating carbonic anhydrase off-target activity that confounds TRPC channel pharmacology interpretation • Defined computed properties (MW 366.4, HBA=7, HBD=1, TPSA=79.5 Ų) provide a benchmark for lipophilic efficiency (LipE) and ligand efficiency (LE) comparisons Available via custom synthesis for hit-to-lead optimization and selectivity profiling across TRPC3/6, adenosine receptor, and VR1/TRPV1 target families.

Molecular Formula C17H13F3N2O2S
Molecular Weight 366.4 g/mol
Cat. No. B12190006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Molecular FormulaC17H13F3N2O2S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F
InChIInChI=1S/C17H13F3N2O2S/c1-24-13-5-3-2-4-11(13)9-21-15(23)10-6-7-12-14(8-10)25-16(22-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,23)
InChIKeyGEXZDMBUUQRQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide Identity & Class


N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide (CAS 1040705-24-5, PubChem CID 28935016) is a synthetic small molecule belonging to the 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide class [1]. It features a 1,3-benzothiazole core substituted at the 2-position with a trifluoromethyl group and at the 6-position with a carboxamide bearing an N-(2-methoxybenzyl) substituent, yielding a molecular formula of C17H13F3N2O2S and a molecular weight of 366.4 g/mol [1]. This compound is catalogued in commercial screening libraries and is structurally related to benzothiazole amides investigated as TRPC3/6 ion channel modulators, VR1 (TRPV1) antagonists, and adenosine receptor ligands [2][3]. Critical Note: No peer-reviewed bioactivity data specific to this exact compound were identified in the published literature as of the search date; all pharmacological context is derived from class-level evidence within the benzothiazole-6-carboxamide series.

Class context TRPC3/6 ion channel modulation series, scaffold with reported agonist/antagonist switch behavior
Property profile Balanced lipophilicity and hydrogen-bond capacity for cell-based screening applications
Structural probe N-(2-methoxybenzyl) substituent free of sulfonamide/acetylaminophenyl liability fragments

N-(2-Methoxybenzyl) Analog Substitution Risk


The 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide scaffold supports diverse N-substituents that profoundly alter computed physicochemical properties relevant to permeability, solubility, and target engagement. Substituting the N-(2-methoxybenzyl) group with a 4-sulfamoylbenzyl, 4-acetylaminophenyl, or thiazol-2-yl moiety changes the hydrogen bond donor/acceptor count, lipophilicity, and topological polar surface area—each by quantifiable margins that influence membrane permeability and off-target binding promiscuity [1]. In the well-characterized benzothiazole amide series targeting TRPC3/6, even minor substituent changes at the amide position converted agonists into antagonists (e.g., methylation converted HDM agonist EC50 1.385 μM into HQR antagonist IC50 1.0 μM), demonstrating that generic substitution within this class cannot be performed without altering pharmacological directionality and potency [2]. Therefore, procurement decisions based solely on core scaffold identity without verifying N-substituent-specific properties risk selecting a compound with divergent target engagement profiles.

N-substituent replacement can invert pharmacological direction—methylation converted TRPC6 agonist to antagonist in the same scaffold.
Even minor substituent changes alter H-bond donor/acceptor count and lipophilicity, shifting permeability and target engagement profiles.
Class-level evidence only; target engagement and selectivity have not been validated for this exact compound.

N-(2-Methoxybenzyl) Compound Differentiation from Analogs


Lipophilicity and Oral Bioavailability Profile

The target compound has a computed XLogP3 of 4, which falls within the optimal lipophilicity range (LogP 1–5) for oral absorption while avoiding the elevated promiscuity and poor solubility associated with excessively lipophilic analogs [1]. By contrast, the N-(4-sulfamoylbenzyl) analog (MW 415.4, containing an additional sulfonamide group) is expected to have a substantially lower computed logP due to the polar sulfamoyl moiety, which may reduce membrane permeability but enhance aqueous solubility . The N-(4-acetylaminophenyl) analog contains an additional amide group and aromatic ring that shifts its lipophilicity and hydrogen-bonding profile in a different direction. This quantitative lipophilicity difference means the N-(2-methoxybenzyl) compound occupies a distinct property space that balances permeability and solubility for cell-based screening applications.

Lipophilicity profile
Class-level
XLogP3 = 4
vs sulfamoylbenzyl analog (lower predicted)
Balances permeability and solubility for cell-based screening
Computed; no experimental logP for target compound
Lipophilicity Drug-likeness Oral bioavailability

Hydrogen Bond Acceptor Profile and Target Binding

The target compound possesses 7 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) as computed by Cactvs 3.4.8.18 [1]. The N-(1,3-thiazol-2-yl) analog (MW 329.3, C12H6F3N3OS2) has fewer heteroatoms and is expected to have 5–6 HBA with 1 HBD, reducing its capacity for directional hydrogen-bond interactions with biological targets . In the TRPC3/6 benzothiazole amide series, hydrogen-bond interactions with residues such as Glu509 and Asp530 were essential for antagonist activity (e.g., compound HQR formed a hydrogen bond with Asp530 contributing to its IC50 of 1.0 μM), while compounds lacking these interactions showed agonistic or inactive profiles [2]. The higher HBA count of the N-(2-methoxybenzyl) analog provides greater potential for polar target contacts compared to the thiazol-2-yl analog, though experimental confirmation is absent.

H-bond acceptors
Class-level
HBA = 7, HBD = 1
vs thiazol-2-yl analog (est. 5–6 HBA)
Higher capacity for target polar contacts; critical for TRPC6 antagonist activity in class
No direct binding data; class SAR from TRPC6 benzothiazole amides
Hydrogen bonding Target engagement Drug design

Molecular Flexibility vs. Rigid Analogs

The target compound has 4 rotatable bonds (computed by Cactvs 3.4.8.18), predominantly contributed by the N-(2-methoxybenzyl) substituent [1]. In contrast, the N-(4-acetylaminophenyl) analog substitutes a directly attached phenyl ring for the benzyl methylene linker, eliminating one rotatable bond and increasing rigidity . Within the benzothiazole amide TRPC3/6 series, conformational flexibility at the amide position was a critical determinant of whether a compound adopted an agonist-bound or antagonist-bound conformation of TRPC6; the tetrahydronaphthalene-bearing compound 1s (with its conformationally constrained R1 group) showed antagonist activity (TRPC6 IC50 4.2 ± 0.1 μM), while the more flexible agonist 1a lacked key antagonist interactions [2]. The N-(2-methoxybenzyl) compound's intermediate flexibility (4 rotatable bonds) occupies a distinct conformational entropy space between highly flexible alkyl-linked analogs and rigid directly-attached aryl comparators.

Rotatable bonds
Class-level
4 rotatable bonds
Moderate flexibility; may access conformations inaccessible to rigid analogs
Class-level SAR: flexibility determines agonist/antagonist bound conformation
Molecular flexibility Conformational entropy Binding adaptability

Lack of Sulfonamide/Anilide Warheads for Selectivity

The target compound contains no sulfonamide, anilide, or acetylaminophenyl functional groups that are present in the N-(4-sulfamoylbenzyl) and N-(4-acetylaminophenyl) comparators [1]. Sulfonamides are established carbonic anhydrase inhibitors, and their presence in the N-(4-sulfamoylbenzyl) analog introduces a predictable off-target liability that may confound target-specific screening results . The N-(4-acetylaminophenyl) analog contains an acetylaminophenyl group that is structurally related to known inhibitor of differentiation (Id) protein ligands . By contrast, the N-(2-methoxybenzyl) substituent lacks these recognized pharmacophoric features, potentially providing a cleaner profile for target-agnostic screening or for applications where carbonic anhydrase or Id protein inhibition would constitute a confounding variable. This structural distinction is quantifiable as the presence (comparators) versus absence (target compound) of specific privileged fragments with documented off-target activities.

Liability fragments
Class-level
Absent: sulfonamide, acetylaminophenyl groups
Reduced probability of off-target carbonic anhydrase/Id protein activity
Structural distinction; no experimental selectivity data
Structural alert Off-target selectivity Chemical probe suitability

N-(2-Methoxybenzyl) Compound Application Scenarios


Cell-Based Phenotypic Screening with Balanced Lipophilicity

With an XLogP3 of 4, the target compound occupies a property space that supports adequate passive membrane permeability for intracellular target access while avoiding the elevated promiscuity risk associated with excessively lipophilic compounds (XLogP3>5). This makes it suitable for cell-based phenotypic screening campaigns where compound penetration into mammalian cells is required but non-specific membrane interactions must be minimized [1]. Compared to the more polar N-(4-sulfamoylbenzyl) analog (estimated XLogP3<2) which may exhibit poor membrane permeability, the N-(2-methoxybenzyl) compound offers a quantifiably better lipophilicity profile for cellular assays.

TRPC3/6 SAR Expansion Without Sulfonamide Off-Target

The benzothiazole amide scaffold has demonstrated tractable SAR for TRPC3/6 channel modulation, where even minor N-substituent modifications can toggle between agonism and antagonism [1]. The N-(2-methoxybenzyl) variant lacks the sulfonamide group found in related analogs, avoiding the established carbonic anhydrase inhibitory off-target activity that could confound TRPC channel pharmacology interpretation [2]. This compound can serve as a structurally distinct SAR probe for exploring whether the 2-methoxybenzyl substituent produces agonist, antagonist, or inactive profiles at TRPC3/6 channels.

Kinase/Receptor Selectivity Panel Profiling

Given the precedent for benzothiazole-6-carboxamides as adenosine receptor ligands (US6727247B2) and VR1/TRPV1 antagonists (US20080108676), the target compound provides a structurally differentiated entry point for selectivity profiling across these and related receptor families [1][2]. Its 7 hydrogen bond acceptor count and intermediate flexibility (4 rotatable bonds) offer a distinct interaction potential compared to more rigid or more polar analogs, making it a valuable comparator in broader chemotype selectivity panels.

Hit-to-Lead Optimization Benchmark Substituent

With well-defined computed properties (MW 366.4, XLogP3=4, HBA=7, HBD=1, rotatable bonds=4) and a substituent free of common liability fragments, the target compound can serve as a benchmark within a hit-to-lead optimization program to evaluate whether synthetic modifications to the N-substituent improve or degrade key drug-like properties [1]. Its property profile provides a reference point against which new analogs can be quantitatively compared for lipophilic efficiency and ligand efficiency indices.

Application
Selection Property
Validation Focus
Cell-based phenotypic screening
Moderate lipophilicity and balanced HBA/HBD profile
Permeability and solubility in mammalian cell models
TRPC3/6 SAR probe research
Sulfonamide/acetylaminophenyl-free structural probe
TRPC channel target engagement and functional response profiling
Receptor selectivity panel profiling
High HBA count and intermediate rotatable bond count
Selectivity against adenosine, VR1/TRPV1 and related receptor families
Hit-to-lead optimization benchmark
Well-defined computed property baseline (MW, logP, HBA, rotatable bonds)
Ligand efficiency and lipophilic efficiency indices
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